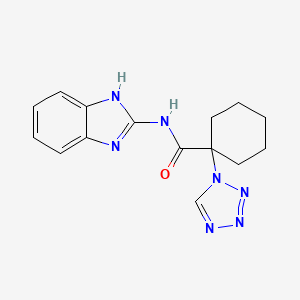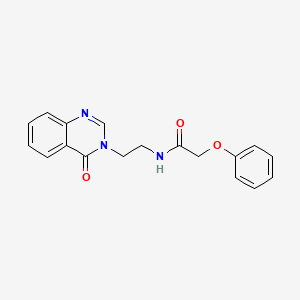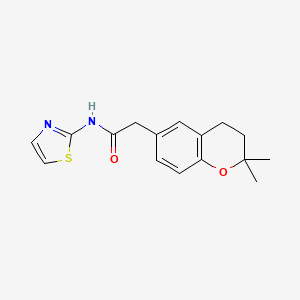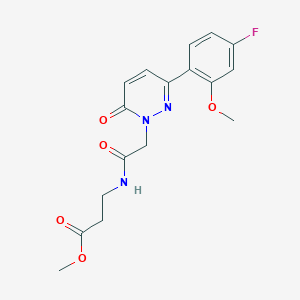![molecular formula C14H9F3N4O B15104573 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B15104573.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound that features a trifluoromethyl group, a benzimidazole ring, and a pyridine carboxamide moiety. The trifluoromethyl group is known for its significant impact on the pharmacological properties of compounds, making them more lipophilic and metabolically stable . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of trifluoromethylated benzimidazole, which is reacted with 2-chloropyridine-5-carboxamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用機序
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine carboxamide moiety may further modulate the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
- N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
- N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]pyridine-2-carboxamide
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the carboxamide moiety, which can significantly influence its biological activity and chemical reactivity. The combination of these functional groups provides a distinct profile that can be leveraged for targeted applications in medicinal chemistry and other fields .
特性
分子式 |
C14H9F3N4O |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-9-5-4-8(7-11(9)21-13)19-12(22)10-3-1-2-6-18-10/h1-7H,(H,19,22)(H,20,21) |
InChIキー |
BLNAZABXJLUTTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B15104522.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B15104526.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B15104551.png)
![N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B15104556.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B15104562.png)

![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)
